3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine
CAS No.: 855789-56-9
Cat. No.: VC3816325
Molecular Formula: C7H6ClN3
Molecular Weight: 167.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 855789-56-9 |
|---|---|
| Molecular Formula | C7H6ClN3 |
| Molecular Weight | 167.59 g/mol |
| IUPAC Name | 3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine |
| Standard InChI | InChI=1S/C7H6ClN3/c8-5-7-10-9-6-3-1-2-4-11(6)7/h1-4H,5H2 |
| Standard InChI Key | WAKBTKMCEHZSKR-UHFFFAOYSA-N |
| SMILES | C1=CC2=NN=C(N2C=C1)CCl |
| Canonical SMILES | C1=CC2=NN=C(N2C=C1)CCl |
Introduction
3-(Chloromethyl)-124triazolo[4,3-a]pyridine is a heterocyclic organic compound with the CAS number 855789-56-9. It is a derivative of the triazolopyridine class, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This compound is used as a building block in the synthesis of various pharmaceuticals and chemical intermediates.
Synthesis and Preparation
The synthesis of 3-(Chloromethyl)- triazolo[4,3-a]pyridine typically involves multi-step reactions starting from pyridine derivatives. The exact synthesis pathway may vary depending on the starting materials and desired intermediates. Generally, it involves the formation of a triazole ring fused to a pyridine ring, followed by the introduction of a chloromethyl group.
Applications and Biological Activities
While specific biological activities of 3-(Chloromethyl)- triazolo[4,3-a]pyridine are not extensively documented, compounds within the triazolopyridine class have shown potential in various therapeutic areas. For instance, some derivatives have been explored for their antimalarial properties, as seen in the case of sulfonamide-substituted triazolopyridines . Additionally, triazolopyridines are recognized for their role in developing new antidepressants, differing from traditional tricyclic drugs .
Related Compounds and Derivatives
Several derivatives of 3-(Chloromethyl)- triazolo[4,3-a]pyridine have been synthesized and studied. For example:
-
7-Bromo-3-(Chloromethyl)-124triazolo[4,3-a]pyridine (CAS: 1019023-79-0) is another derivative with potential applications in organic synthesis .
-
8-Chloro-124triazolo[4,3-a]pyridin-3(2H)-thione is a related compound that has been synthesized and characterized using various spectroscopic methods .
Data Table: Chemical Specifications
| Property | Value |
|---|---|
| CAS Number | 855789-56-9 |
| Molecular Formula | C₇H₆ClN₃ |
| Molecular Weight | 167.6 g/mol |
| Purity | 97% |
| IUPAC Name | 3-(Chloromethyl)- triazolo[4,3-a]pyridine |
| SMILES | ClCC1=NN=C2N1C=CC=C2 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume